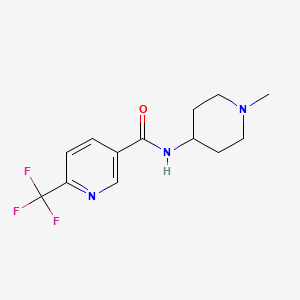
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring, a trifluoromethyl group, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the trifluoromethyl group. One common synthetic route includes the reaction of 1-methylpiperidin-4-amine with 6-(trifluoromethyl)pyridine-3-carboxylic acid chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
化学反应分析
Types of Reactions: N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is studied for its potential biological activity. It has been investigated for its effects on various biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used as a lead compound in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism by which N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-Cyclopropyl-N-(1-methylpiperidin-4-yl)-1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxamide
N-(4-(4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl
Uniqueness: N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its trifluoromethyl group, in particular, enhances its reactivity and binding affinity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
属性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-19-6-4-10(5-7-19)18-12(20)9-2-3-11(17-8-9)13(14,15)16/h2-3,8,10H,4-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWMJRSZIYJQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
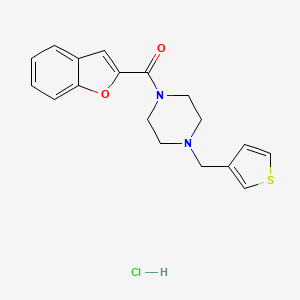
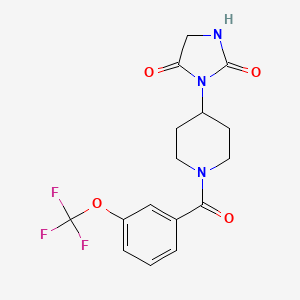
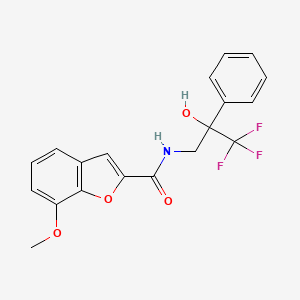
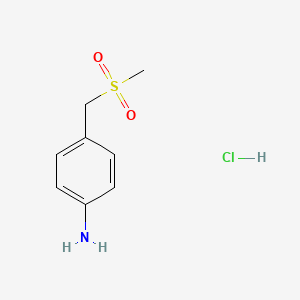
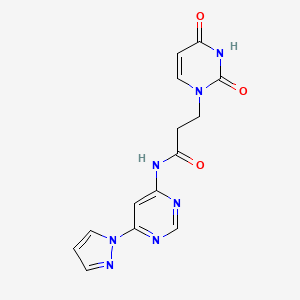
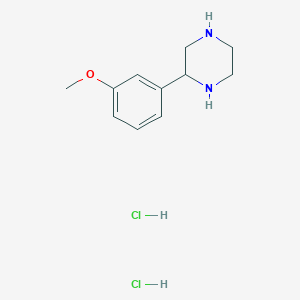
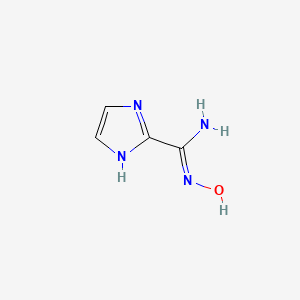
![N-(2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)prop-2-enamide](/img/structure/B2931849.png)
![methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B2931851.png)
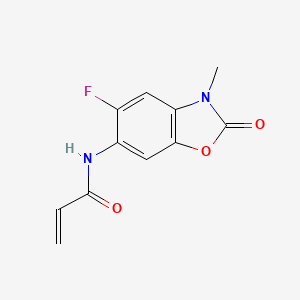
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)

